molecular formula C14H20N6O2S B2563357 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-92-0

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2563357
CAS No.: 941896-92-0
M. Wt: 336.41
InChI Key: IZHHCWCXPWQDIE-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic small molecule building block and research chemical based on a pyrazolopyrimidine core scaffold, a privileged structure in medicinal chemistry known for its kinase inhibitory potential. The compound's structure, featuring a morpholine group and a methylthio substituent, is highly analogous to key intermediates and final targets in the development of potent and selective kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway [https://pubs.acs.org/doi/10.1021/jm901776p]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of various cancers and proliferative diseases. Researchers utilize this compound as a versatile chemical probe to study kinase function and signal transduction, and as a critical precursor in the synthesis of more complex inhibitory molecules for preclinical drug discovery efforts. Its specific structural features allow for exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity against a range of therapeutic targets.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-10(21)15-3-4-20-13-11(9-16-20)12(17-14(18-13)23-2)19-5-7-22-8-6-19/h9H,3-8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHCWCXPWQDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide generally follows these steps:

  • Synthesis of the pyrazolo[3,4-d]pyrimidine core.

  • Introduction of the methylthio group via thiolation reactions.

  • Attachment of the morpholine ring through nucleophilic substitution.

  • Final acetylation step to form the acetamide derivative.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide undergoes several types of reactions:

  • Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core alters its electronic properties.

  • Substitution: The morpholine ring can participate in nucleophilic substitution, leading to various derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has been identified as a promising lead compound for drug development due to its interaction with various biological targets, particularly kinases involved in cancer signaling pathways. Its unique structure allows it to inhibit critical cellular processes associated with tumor growth and proliferation, making it a candidate for anti-cancer therapies .

Research indicates that this compound exhibits significant biological activity, particularly in the context of kinase inhibition. The pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites within kinases, influencing signal transduction pathways that are pivotal in cancer biology .

Drug Design and Development

The compound serves as a scaffold for designing inhibitors or activators of specific enzymes. Its ability to modulate enzyme activity opens avenues for developing targeted therapies in various diseases, including cancer and other proliferative disorders .

Case Study 1: Kinase Inhibition

In a study evaluating the anti-cancer potential of this compound, researchers demonstrated its efficacy in inhibiting specific kinases associated with tumor growth. The results showed a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls .

Case Study 2: Drug Development

Another investigation focused on the synthesis of derivatives based on the core structure of this compound. These derivatives were tested for their biological activities and showed enhanced potency against various cancer cell lines, suggesting that modifications to the core structure can lead to improved therapeutic agents .

Mechanism of Action

The compound's effects are mediated through interactions with molecular targets such as kinases and receptors. Its pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites, influencing signal transduction pathways. The morpholine ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Core Structure Differences: The target compound’s pyrazolo[3,4-d]pyrimidine core contrasts with thieno[3,2-d]pyrimidine derivatives , which exhibit different electronic properties and binding modes due to sulfur incorporation in the thiophene ring. This may affect interactions with ATP-binding pockets in kinases. Fluorinated derivatives (e.g., Example 83) prioritize halogen-mediated hydrophobic interactions, whereas the methylthio group in the target compound offers metabolic stability without excessive electronegativity.

Substituent Impact: Morpholino vs. Acetamide Side Chain: The ethyl-linked acetamide in the target compound balances lipophilicity and hydrogen-bonding capacity, unlike the bulkier chromenone (Example 83) or thiadiazole (Compound XVI) groups, which may hinder membrane permeability .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows analogous N-alkylation or coupling reactions (e.g., K₂CO₃/DMF conditions ). However, yields vary widely among analogues: 92% for 2w (short-chain acetamide) vs. 19% for Example 83 (complex boronate coupling) .

Research Findings and Implications

  • Methylthio Advantage : The 6-methylthio group in the target compound may enhance binding affinity compared to chloro or bromo analogues (e.g., 6-bromomethyl derivatives in ) due to sulfur’s polarizability and moderate hydrophobicity.
  • Morpholino Contribution: Morpholino-containing compounds (target, ) show improved pharmacokinetic profiles over non-morpholino analogues, as seen in solubility assays and ADMET predictions.
  • Acetamide vs. Thiazole : The acetamide side chain likely improves oral bioavailability compared to thiazole or indazole derivatives (e.g., ), which exhibit higher logP values.

Biological Activity

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered interest in medicinal chemistry due to its significant biological activity, particularly in the context of kinase inhibition and potential anti-cancer properties. Below is a detailed examination of its biological activity, including relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N6O2SC_{16}H_{24}N_{6}O_{2}S, with a molecular weight of 364.5 g/mol. The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core
  • A morpholine ring
  • A methylthio substituent

This unique combination of functional groups may enhance its pharmacokinetic properties and biological interactions.

Research indicates that this compound exhibits significant inhibitory activity against specific kinases involved in cellular signaling pathways critical for tumor growth and proliferation. The compound's structural features contribute to its binding affinity, making it a candidate for further pharmacological evaluation as an anti-cancer agent .

Anticancer Potential

The compound has been investigated for its ability to inhibit various cancer cell lines. In vitro studies demonstrate that it effectively reduces cell proliferation by interfering with essential signaling pathways. The following table summarizes key findings from recent studies:

Study ReferenceCancer Cell LineIC50 (µM)Mechanism
A-42710.5Kinase inhibition
LCLC-103H8.0Signal transduction interference
563712.0Apoptosis induction

Antiviral Activity

In addition to its anticancer properties, derivatives of the pyrazolo[3,4-d]pyrimidine class have shown antiviral activity against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). Although specific data on this compound is limited, related compounds have demonstrated promising results in inhibiting viral replication .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on Tumor Growth Inhibition :
    • Objective : Assess the impact on tumor size in vivo.
    • Method : Mice bearing xenograft tumors were treated with the compound.
    • Outcome : Significant reduction in tumor size was observed compared to control groups.
  • Case Study on Viral Inhibition :
    • Objective : Evaluate antiviral efficacy against HSV.
    • Method : In vitro assays were conducted using infected cell cultures.
    • Outcome : The compound exhibited notable inhibition of viral replication at low concentrations.

Q & A

Q. What are the standard analytical techniques for characterizing N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide?

The compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm hydrogen and carbon environments, liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., acetamide C=O stretch). X-ray crystallography can resolve its 3D structure, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .

Q. How does the morpholino substituent influence the compound’s solubility and pharmacokinetic properties?

The morpholino group enhances solubility due to its polar oxygen atom and flexible six-membered ring, improving bioavailability. Pharmacokinetic studies on similar derivatives suggest that morpholino-containing compounds exhibit better tissue penetration compared to non-polar analogs. Stability under physiological conditions can be assessed via in vitro metabolic assays using liver microsomes .

Advanced Research Questions

Q. What methodologies are recommended for optimizing the synthetic yield of this compound?

Yield optimization involves testing solvent systems (e.g., acetonitrile or dichloromethane), adjusting reaction temperatures, and employing catalysts like triethylamine. For example, alkylation of pyrazolo[3,4-d]pyrimidine intermediates with N-alkylchloroacetamides under reflux in dry acetonitrile has achieved yields up to 58% . Combinatorial solid-phase synthesis (e.g., using resin-bound intermediates) can also streamline purification and improve scalability .

Q. How can contradictory in vitro and in vivo pharmacological data for this compound be resolved?

Discrepancies may arise from differences in bioavailability, metabolite activity, or assay conditions. To address this:

  • Perform parallel in vitro assays using primary cells and cell lines to assess consistency.
  • Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in animal models.
  • Analyze metabolites via LC-MS/MS to identify active or inhibitory derivatives .

Q. What computational strategies are effective in designing derivatives with enhanced kinase selectivity?

Molecular docking against target kinases (e.g., mTOR or PI3K) can predict binding interactions. Quantitative structure-activity relationship (QSAR) models, incorporating electronic (e.g., Hammett constants) and steric parameters, guide substitutions at the 6-(methylthio) or morpholino positions. Free-energy perturbation (FEP) simulations further refine selectivity by estimating binding affinity changes .

Methodological Challenges

Q. What experimental approaches validate the proposed mechanism of action in cellular models?

  • Use siRNA knockdown or CRISPR-Cas9 gene editing to silence target kinases and observe rescue effects.
  • Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) via Western blot or ELISA.
  • Employ fluorescence-based cellular assays (e.g., FRET) to monitor real-time target engagement .

Q. How can regioselectivity be controlled during functionalization of the pyrazolo[3,4-d]pyrimidine core?

Regioselective alkylation at the N1-position is achieved by using 2-chloroethyl acetamide under basic conditions (e.g., K₂CO₃ in DMF). Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent undesired side reactions at the 4-morpholino or 6-(methylthio) positions .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?

  • Normalize data to cell proliferation rates and ATP levels to account of metabolic variability.
  • Test compound stability in culture media (e.g., via LC-MS) to rule out degradation artifacts.
  • Compare gene expression profiles (e.g., RNA-seq) of sensitive vs. resistant lines to identify predictive biomarkers .

Structural Modifications

Q. What substitutions at the 6-(methylthio) position improve metabolic stability without compromising activity?

Replacing methylthio with sulfoxide or sulfone groups reduces CYP450-mediated oxidation. Alternatively, bioisosteric replacements like trifluoromethyl maintain lipophilicity while enhancing metabolic resistance, as seen in related pyrimidine derivatives .

Q. How does the acetamide side chain influence target binding kinetics?

The acetamide moiety facilitates hydrogen bonding with kinase hinge regions. Modifying its length (e.g., propionamide) or introducing substituents (e.g., methyl groups) alters binding entropy and residence time, as validated by surface plasmon resonance (SPR) assays .

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